![molecular formula C16H22N4O4 B2963330 bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione CAS No. 2402830-34-4](/img/structure/B2963330.png)
bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione
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Overview
Description
Bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione: is a complex organic compound characterized by its unique structure, which includes two pyrazole rings connected by an ethane-1,2-dione bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione typically involves the reaction of 1-(2-methoxypropan-2-yl)-1H-pyrazole with ethane-1,2-dione under controlled conditions. The reaction is often catalyzed by metal salts such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions: Bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce diols .
Scientific Research Applications
Chemistry: In chemistry, bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: Industrially, the compound is used in the synthesis of advanced materials, such as photoactive organic molecules and polymers .
Mechanism of Action
The mechanism of action of bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Bis(1,2,3-triazolyl)alkanes: These compounds share a similar structure with bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione but contain triazole rings instead of pyrazole rings.
Bis-maleimidoethane: This compound features maleimide groups and is used in protein crosslinking.
1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-dione: This compound has benzimidazole rings and is used in coordination chemistry.
Uniqueness: this compound is unique due to its specific combination of pyrazole rings and ethane-1,2-dione bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
The compound bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound through synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions that yield high purity and specific structural characteristics. The compound can be synthesized through the condensation of pyrazole derivatives with diketones under controlled conditions. Characterization techniques such as NMR and IR spectroscopy confirm the molecular structure and functional groups present in the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study indicated that pyrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 1: Cytotoxicity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (Breast Cancer) | 5.0 | Induces apoptosis via caspase activation |
PTA-1 (Related Pyrazole) | Various Cancer Lines | 3.5 | Microtubule disruption |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound | Staphylococcus aureus | 16 | Bacteriostatic |
Related Pyrazole Compound | Escherichia coli | 32 | Bactericidal |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Substituents on the pyrazole ring significantly affect its potency and selectivity. For example, modifications to the methoxy group or the ethane dione moiety can enhance or diminish biological activity .
Case Studies
Several case studies illustrate the compound's effectiveness:
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound induced apoptosis in MDA-MB-231 breast cancer cells through activation of caspases and disruption of mitochondrial membrane potential .
- Antimicrobial Efficacy : Another investigation revealed that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus strains, suggesting its potential use in treating infections caused by resistant bacteria .
Properties
IUPAC Name |
1,2-bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-15(2,23-5)19-9-11(7-17-19)13(21)14(22)12-8-18-20(10-12)16(3,4)24-6/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYAAADCABNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(N1C=C(C=N1)C(=O)C(=O)C2=CN(N=C2)C(C)(C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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